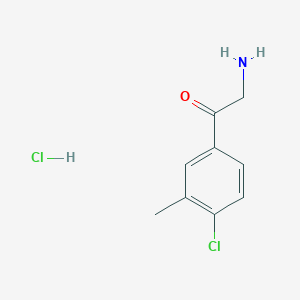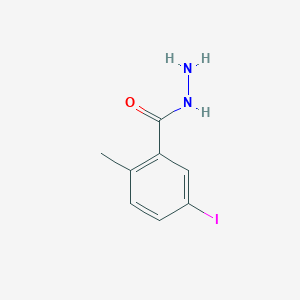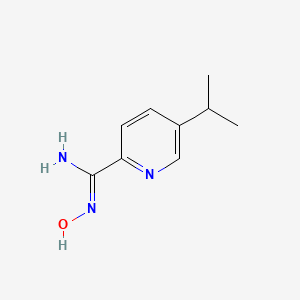
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-2-(trifluoromethyl)pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo compounds.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is primarily determined by its interaction with molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparación Con Compuestos Similares
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Comparison:
- Unique Features: The presence of the hydrazinyl group in 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine distinguishes it from other similar compounds. This group imparts unique reactivity and potential biological activity.
- Applications: While other similar compounds are primarily used as intermediates in organic synthesis, the hydrazinyl derivative has broader applications in drug development and agrochemicals .
Propiedades
Fórmula molecular |
C6H5BrF3N3 |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
[5-bromo-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-2-12-5(13-11)1-3(4)6(8,9)10/h1-2H,11H2,(H,12,13) |
Clave InChI |
AYSPNVLPNAMZKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1NN)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)







![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)

